molecular formula C10H11ClO B1616211 Ethanone, 2-chloro-1-(2,4-dimethylphenyl)- CAS No. 2623-45-2

Ethanone, 2-chloro-1-(2,4-dimethylphenyl)-

Cat. No. B1616211
CAS RN: 2623-45-2
M. Wt: 182.64 g/mol
InChI Key: SJMUGKXTDUSEOC-UHFFFAOYSA-N
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Description

“Ethanone, 2-chloro-1-(2,4-dimethylphenyl)-” is a chemical compound with the molecular formula C10H11ClO . It is also known by other names such as “2-Chloro-1-(2,4-dimethylphenyl)ethanone” and "2-Chloro-2’,4’-dimethylacetophenone" .


Molecular Structure Analysis

The InChI representation of the molecule is InChI=1S/C10H11ClO/c1-7-3-4-9(8(2)5-7)10(12)6-11/h3-5H,6H2,1-2H3 . The Canonical SMILES representation is CC1=CC(=C(C=C1)C(=O)CCl)C .


Physical And Chemical Properties Analysis

The molecular weight of “Ethanone, 2-chloro-1-(2,4-dimethylphenyl)-” is 182.65 g/mol . The computed properties include a XLogP3-AA of 3, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 1, and Rotatable Bond Count of 2 . The exact mass and monoisotopic mass are both 182.0498427 g/mol . The topological polar surface area is 17.1 Ų .

Scientific Research Applications

Synthesis of Heterocycles Ethanone derivatives have been actively used in the synthesis of various heterocyclic compounds. Moskvina, Shilin, and Khilya (2015) demonstrated the condensation of ethanone derivatives to produce isoflavones, 4,5-diarylisoxazole, 4,5-diarylpyrazoles, and 2-aminopyrimidine, showcasing their broad utility in creating complex organic structures with potential biological activity (Moskvina, Shilin, & Khilya, 2015).

Molecular Structure and Vibrational Studies Kumar et al. (2015) investigated the molecular structure and properties of an ethanone derivative using X-ray diffraction and vibrational spectroscopy. Their findings provide insight into the compound's physical and chemical characteristics, supported by computational studies that highlight its potential for further chemical modifications and applications (Kumar et al., 2015).

Chiral Synthesis Applications Ethanone derivatives have also been explored in the context of chiral synthesis. Miao et al. (2019) utilized a bacterial strain for the biocatalysis of ethanone to produce chiral alcohols with high stereoselectivity, demonstrating its potential in synthesizing enantiomerically pure compounds for pharmaceutical applications (Miao, Liu, He, & Wang, 2019).

Safety and Hazards

The compound is classified as an Eye Irritant (2) under the GHS classification . The precautionary statements include P305 (IF IN EYES: Rinse cautiously with water for several minutes), P351 (Remove contact lenses, if present and easy to do), and P338 (Continue rinsing) .

Future Directions

The compound is a specialty product for proteomics research . As such, its future directions may involve further exploration in this field.

properties

IUPAC Name

2-chloro-1-(2,4-dimethylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-7-3-4-9(8(2)5-7)10(12)6-11/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJMUGKXTDUSEOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4062563
Record name Ethanone, 2-chloro-1-(2,4-dimethylphenyl)-
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Molecular Weight

182.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2623-45-2
Record name 2-Chloro-1-(2,4-dimethylphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2623-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Ethanone, 2-chloro-1-(2,4-dimethylphenyl)-
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Record name 2-Chloro-2',4'-dimethylacetophenone
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Record name 2-Chloro-2',4'-dimethylacetophenone
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Record name Ethanone, 2-chloro-1-(2,4-dimethylphenyl)-
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Record name Ethanone, 2-chloro-1-(2,4-dimethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4062563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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